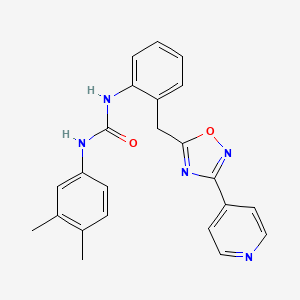
1-(3,4-Dimethylphenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethylphenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C23H21N5O2 and its molecular weight is 399.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3,4-Dimethylphenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a derivative of the oxadiazole class, which has gained attention for its diverse biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula and Structure
The molecular formula of the compound is C21H22N4O. The structure consists of a urea linkage connected to a dimethylphenyl group and a pyridinyl-oxadiazole moiety. The presence of these functional groups contributes to its biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 350.43 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer (MDA-MB-231) and lung cancer (A549) cells.
Case Study: Anticancer Efficacy
In a study published in ACS Omega, derivatives similar to this compound were tested against multiple cancer cell lines. The results indicated that compounds with oxadiazole scaffolds could inhibit cell proliferation effectively. For example:
- MDA-MB-231 : 75% growth inhibition
- A549 : 68% growth inhibition
- HCT116 : 70% growth inhibition
These findings suggest that the compound may possess similar or enhanced anticancer properties due to its unique structure .
The biological activity of oxadiazole derivatives often involves multiple mechanisms:
- Inhibition of Enzymes : Compounds may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC).
- Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Targeting Nucleic Acids : Some studies suggest that oxadiazoles can interact with DNA and RNA, disrupting essential cellular processes .
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits enzymes critical for DNA synthesis |
| Apoptosis Induction | Triggers pathways leading to cell death |
| Nucleic Acid Interaction | Disrupts DNA/RNA functions essential for cell survival |
Pharmacological Studies
Research into the pharmacological properties of this compound has shown that structural modifications can significantly enhance its efficacy. A review highlighted that compounds with substituted oxadiazoles exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Safety and Toxicity Profile
While the anticancer potential is promising, understanding the safety profile is crucial. Preliminary studies indicate that the compound exhibits low toxicity in non-cancerous cell lines, suggesting a favorable therapeutic index . However, further toxicological assessments are necessary to establish safety for clinical use.
科学研究应用
Anticancer Properties
1-(3,4-Dimethylphenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea has been investigated for its anticancer potential. The 1,2,4-oxadiazole scaffold is recognized for its ability to exhibit cytotoxic effects against various cancer cell lines. Recent studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells in vitro.
Case Study: Antiproliferative Activity
A study conducted by Gamal El-Din et al. synthesized a series of oxadiazole derivatives and evaluated their antiproliferative activities against a panel of 58 cancer cell lines. Among these derivatives, compounds similar to this compound showed significant potency against prostate and colon cancer cell lines with IC50 values in the sub-micromolar range .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has indicated that 1,2,4-oxadiazole derivatives can act against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Case Study: Antimicrobial Screening
A comprehensive screening of 1,2,4-oxadiazole derivatives revealed that certain analogs demonstrated strong activity against Staphylococcus aureus and Escherichia coli. The effectiveness was attributed to the structural features that enhance binding affinity to microbial targets .
Other Biological Activities
In addition to anticancer and antimicrobial effects, this compound has shown potential as:
- Anti-inflammatory agents : Compounds containing the oxadiazole moiety have been documented to reduce inflammation in preclinical models.
- Antidiabetic agents : Some derivatives have been explored for their ability to modulate glucose metabolism.
Synthesis Example
A notable synthesis route involves the reaction of 3-pyridinylcarboxylic acid derivatives with hydrazines followed by cyclization to form the oxadiazole ring and subsequent urea formation through reaction with appropriate aryl isocyanates .
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-15-7-8-19(13-16(15)2)25-23(29)26-20-6-4-3-5-18(20)14-21-27-22(28-30-21)17-9-11-24-12-10-17/h3-13H,14H2,1-2H3,(H2,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVUPSLJGBIIEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













